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Compound of Interest

Compound Name: 3-Pyrazinylalanine

Cat. No.: B13628345 Get Quote

Executive Summary
3-Pyrazinylalanine (Pza) is a non-proteinogenic amino acid and a critical bioisostere of

phenylalanine.[1] Characterized by the replacement of the phenyl ring with a nitrogen-rich,

electron-deficient pyrazine moiety, Pza offers unique physicochemical properties—specifically

reduced lipophilicity and enhanced hydrogen-bonding potential—while retaining the aromatic

stacking capability of its parent residue.[1] This guide details the synthesis, properties, and

medicinal chemistry applications of 3-Pyrazinylalanine, focusing on its utility in designing

protease inhibitors and peptide mimetics.

Chemical Identity & Structural Significance[2][3][4]
[5][6][7][8]
3-Pyrazinylalanine functions as a "polar phenylalanine."[1] Unlike the electron-rich,

hydrophobic benzene ring of phenylalanine, the pyrazine ring is electron-deficient and capable

of accepting hydrogen bonds via its ring nitrogens.
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Feature L-Phenylalanine (Phe) L-3-Pyrazinylalanine (Pza)

Structure Carbocyclic aromatic
Heterocyclic aromatic (1,4-

diazine)

Electronic Nature Electron-rich (Quadrupole +)
Electron-deficient (Quadrupole

-)

H-Bonding None (Donor/Acceptor)
Weak H-bond acceptor (Ring

N)

LogP (approx) ~1.38 ~ -0.5 to 0.2 (More hydrophilic)

pKa (Side chain) N/A ~0.6 (Pyrazine conjugate acid)

Medicinal Utility: The pyrazine ring lowers the overall logP of a peptide sequence, improving

solubility and bioavailability. Its electron deficiency makes it less susceptible to oxidative

metabolism compared to electron-rich rings (e.g., tyrosine, tryptophan).

Synthetic Methodologies
Two primary routes are established for the synthesis of 3-Pyrazinylalanine: Negishi Cross-

Coupling (for high stereochemical retention) and Phase-Transfer Alkylation (for scalability).[1]

Method A: Negishi Cross-Coupling (Palladium-
Catalyzed)
This method is preferred for synthesizing enantiomerically pure Pza from serine-derived

organozinc reagents.[1] It avoids harsh conditions that might racemize the alpha-center.[1]

Mechanism: The reaction involves the coupling of an amino acid-derived organozinc reagent

(nucleophile) with a halopyrazine (electrophile) using a Palladium(0) catalyst.[1]

Protocol:

Zinc Reagent Preparation:

Substrate: N-Boc-3-iodo-L-alanine methyl ester.[1]
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Activation: Treat zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry

DMF.

Insertion: Add the iodoalanine solution to the activated zinc at roughly 40°C. Stir for 30-60

mins. The disappearance of the starting iodide (monitored by TLC/GC) indicates formation

of the alkylzinc iodide species.

Cross-Coupling:

Catalyst: Pd2(dba)3 (2.5 mol%) and SPhos or P(o-tol)3 (5-10 mol%).[1]

Electrophile: 2-Bromopyrazine (0.8 equivalents relative to Zinc reagent).[1]

Reaction: Add the catalyst and electrophile to the organozinc solution. Heat to 50°C for 4-

12 hours under Argon.

Workup:

Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.

Zinc Insertion

Pd-Catalyzed Coupling

N-Boc-3-Iodo-Ala-OMe Organozinc Iodide
(R-Zn-I)

 + ZnDust

Activated Zn Dust
(DMF, 40°C)

Protected
3-Pyrazinylalanine

2-Bromopyrazine

 + Catalyst
(50°C)

Pd2(dba)3 / SPhos
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Caption: Negishi cross-coupling workflow converting iodoalanine to 3-pyrazinylalanine via an

organozinc intermediate.

Method B: Phase-Transfer Alkylation (O'Donnell Method)
This route utilizes a glycine Schiff base equivalent, allowing for the direct alkylation of the

alpha-carbon with chloromethylpyrazine.[1]

Protocol:

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff base).[1]

Alkylation:

Reagents: 2-(Chloromethyl)pyrazine (1.1 equiv), Tetrabutylammonium bromide (TBAB, 10

mol%), 50% KOH (aq) / Toluene (biphasic system).[1]

Conditions: Stir vigorously at 0°C to RT. The phase transfer catalyst (TBAB) shuttles the

enolate across the interface.

Hydrolysis:

Treat the alkylated imine with 1N HCl/THF to cleave the benzophenone protecting group

and the tert-butyl ester (if global deprotection is desired) or selective acid hydrolysis to

yield the amino ester.[1]

Resolution: This method produces a racemic mixture (DL-3-Pyrazinylalanine).[1] Enzymatic

resolution (e.g., using Amano Acylase) is required to isolate the L-isomer.[1]

Physicochemical & Biological Properties[4][5][9][10]
[11][12]
Acid-Base Profile
Unlike histidine (pKa ~6.0), the pyrazine ring is extremely weakly basic.[1]

Pyrazine Ring pKa (conjugate acid): ~0.6.[1][2]
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Implication: At physiological pH (7.4), the pyrazine ring is neutral. It does not carry a positive

charge, making it distinct from basic residues like His, Lys, or Arg. It functions purely as a

polar aromatic residue.

Lipophilicity and Solubility
The introduction of two nitrogen atoms into the aromatic ring significantly lowers the LogP.

LogP (Phe): 1.38[1]

LogP (Pza): ~ -0.2 (Estimated)[1]

Solubility: Pza derivatives are generally more water-soluble than their Phe counterparts,

reducing aggregation in peptide formulation.[1]

Bioisosteric Mapping
In drug design, Pza is used to optimize Potency vs. DMPK (Drug Metabolism and

Pharmacokinetics).

Phenylalanine (Phe)
High Lipophilicity

Metabolic Liability (Oxidation)

3-Pyrazinylalanine (Pza)
Lower Lipophilicity
Metabolic Stability

 Bioisosteric Replacement
(Scaffold Hopping)

Drug Target
(e.g. Thrombin, Proteasome)

 Hydrophobic Interaction

 Hydrophobic + H-Bond Acceptor
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Click to download full resolution via product page

Caption: Bioisosteric replacement of Phe with Pza alters solubility and interaction networks

while maintaining steric fit.[1]

Applications in Drug Discovery
Thrombin Inhibitors
Thrombin, a serine protease, recognizes hydrophobic residues at the P3 and P1 positions.

Application: Pza is utilized as a P3 residue analog. Its electron-deficient ring can engage in

"quadrupole-dipole" interactions with the carbonyl oxygens of the enzyme backbone,

interactions that are unavailable to the standard phenyl ring.[1]

Mechanism: The pyrazine ring can also serve as a "warhead" carrier or part of the

recognition motif that positions the inhibitor near the catalytic Ser195.

Proteasome Inhibitors (Bortezomib Analogs)[1]
Clarification: The drug Bortezomib (Velcade) contains a pyrazine-2-carbonyl moiety capping

the N-terminus, not a 3-pyrazinylalanine side chain.[1]

Relevance: However, 3-Pyrazinylalanine is used in next-generation proteasome inhibitors

to replace the Phenylalanine at the P2 position.[1] This modification improves the solubility of

the boronic acid peptide without sacrificing the hydrophobic fit required for the chymotrypsin-

like activity of the proteasome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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